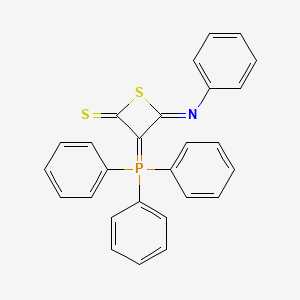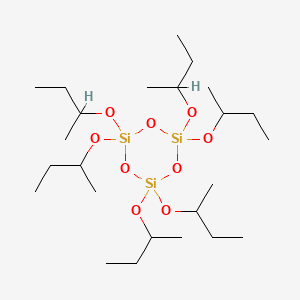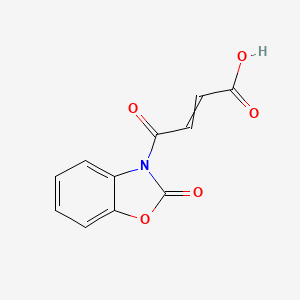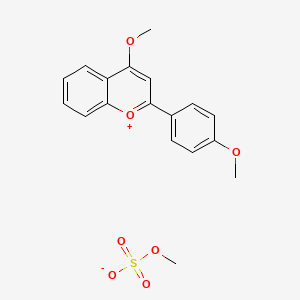
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyrylium family, which is characterized by a benzopyrylium core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzopyrylium core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the methyl sulphate moiety: This step involves the reaction of the intermediate compound with methyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: This can modulate the activity of enzymes or other proteins.
Generation of reactive oxygen species (ROS): This can lead to oxidative stress and subsequent biological effects.
Interference with cellular signaling pathways: This can alter cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Shares similar methoxy and phenyl groups but differs in its imino and phenol functionalities.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the benzopyrylium core.
4-Methoxy-2-methyl-1-nitrobenzene: Similar methoxy and methyl groups but includes a nitro group instead of the benzopyrylium structure.
Propiedades
Número CAS |
66142-21-0 |
|---|---|
Fórmula molecular |
C18H18O7S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-methoxy-2-(4-methoxyphenyl)chromenylium;methyl sulfate |
InChI |
InChI=1S/C17H15O3.CH4O4S/c1-18-13-9-7-12(8-10-13)16-11-17(19-2)14-5-3-4-6-15(14)20-16;1-5-6(2,3)4/h3-11H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
ICMZUJFDLZSYOS-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C(=C2)OC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


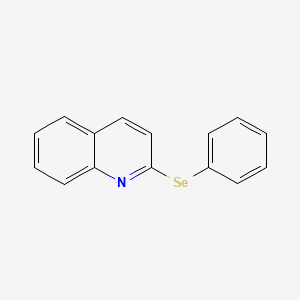
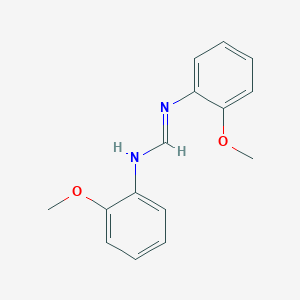
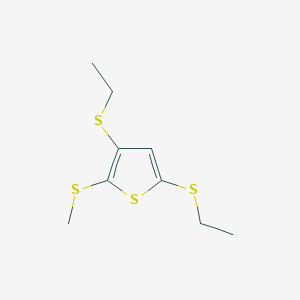
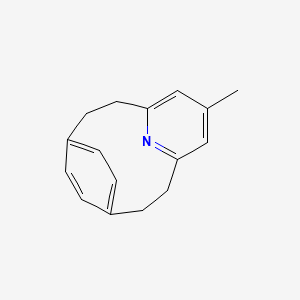
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

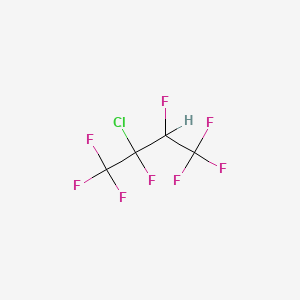

![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
